Cholestane-3,7-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
823822-09-9 |
|---|---|
Molecular Formula |
C27H44O2 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h17-19,21-23,25H,6-16H2,1-5H3/t18-,19?,21-,22+,23+,25+,26+,27-/m1/s1 |
InChI Key |
GLGKHJIHOAQVPU-BEEOYJCTSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Cholestane 3,7 Dione and Analogues
Chemical Synthesis Approaches for Cholestane-3,7-dione Core Structure
The construction of the this compound core structure primarily involves the introduction of ketone functionalities at the C-3 and C-7 positions of the cholestane (B1235564) skeleton. This is typically achieved through oxidation reactions, derivatization of existing functional groups, and stereoselective methods to control the spatial arrangement of substituents.
The selective oxidation of cholesterol and its derivatives is a common strategy to introduce the desired ketone groups. For instance, the allylic oxidation of a 5-cholestene derivative at the 7-position can be achieved using reagents like chromium hexacarbonyl and tert-butyl hydroperoxide. google.com This is often followed by or combined with oxidation at the 3-position.
Another approach involves the use of oxidizing agents such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC) to convert hydroxyl groups into ketones. researchgate.netmdpi.com The choice of oxidant and reaction conditions is crucial for achieving selectivity, especially when multiple hydroxyl groups are present or when trying to avoid over-oxidation.
A study on the synthesis of 16β-hydroxy-5α-cholestane-3,6-dione, a related diketone, utilized PCC for the oxidation of a precursor to introduce the 3,6-enedione functionality. researchgate.net This highlights the utility of specific oxidizing agents in the formation of steroidal diones.
Derivatization strategies are employed to modify the this compound core, introducing new functional groups and creating a library of analogues for further study. A key reaction in this context is reductive amination. An efficient method for the synthesis of 3,7-diarylaminocholestanes has been reported, starting from 5α-cholestane-3,7-dione. nih.govresearchgate.net This reaction, mediated by chlorotriisopropoxytitanium(IV), allows for the stereoselective introduction of aryl amino groups at the C-3 and C-7 positions, with yields of up to 98%. nih.govresearchgate.net The resulting 3,7-diarylaminocholestane derivatives are valuable for exploring structure-activity relationships. nih.govresearchgate.net
Further derivatization can be achieved by utilizing the reactivity of the ketone groups. For example, the hydroxyl groups in bile acids, which are structurally related to cholestane, can be derivatized to develop ion recognition receptors. researchgate.netresearchgate.net This suggests that the ketone functionalities in this compound could similarly be transformed into other functional groups to create novel molecular sensors or probes.
The stereochemistry of the cholestane skeleton, particularly at the C-5 position (determining the A/B ring fusion), significantly influences the molecule's shape and biological activity. Stereoselective synthesis aims to control the formation of specific isomers. For example, the synthesis of 5α- and 5β-cholestane-3,6-dione from cholesterol has been described, where the stereochemistry at C-5 was a key focus. nih.gov
In the context of this compound, stereoselective reduction of the ketone groups can lead to different diastereoisomeric diols. The choice of reducing agent plays a critical role here. For instance, the reduction of a related ketone, 7-keto-5α-cholestan-3β-ol, can be controlled to produce specific stereoisomers of the corresponding diol. mpi-cbg.de Similarly, the reduction of 1,4,6-cholestatrien-3-one with different hydride reagents like NaBH4 and L-Selectride leads to different stereoisomers of the resulting alcohol, demonstrating the influence of the reagent on stereoselectivity. nih.gov
The titanium-mediated reductive amination of 5α-cholestane-3,7-dione is a notable example of a highly stereoselective reaction. nih.govresearchgate.net This method provides a pathway to specific 3,7-diarylaminocholestane isomers, which is crucial for studying the impact of stereochemistry on their biological properties. nih.govresearchgate.net
Derivatization Strategies for this compound
Chemical Synthesis of Related Cholestane Diones and Oxo-Steroids
The synthetic methodologies developed for this compound are often applicable to the synthesis of other cholestane diones and oxo-steroids. These related compounds are also of interest for their potential biological activities and as synthetic intermediates.
An efficient synthesis of 5α-cholestane-3,6-dione starting from cholesterol has been reported. nih.gov A multi-step synthesis of a deuterated version, 2,2,4,4,5,7,7-d7-cholestane, involved the formation of 3,6-cholestandione as an intermediate. scielo.brscielo.br This synthesis started with the oxidation of cholesterol to 4-cholesten-3,6-dione, followed by catalytic hydrogenation to yield 3,6-cholestandione. scielo.brscielo.br
Derivatization of 5α-cholestane-3,6-dione has also been explored. For example, its reaction with β-mercaptoacetic acid leads to the formation of steroidal spirothiazolidinones. zenodo.org
Table 1: Synthesis of 5α-Cholestane-3,6-dione Intermediate
| Starting Material | Reagent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| Cholesterol | Oxidation | 4-Cholesten-3,6-dione | 83% | scielo.br |
This table summarizes the key steps in the synthesis of a 3,6-cholestandione intermediate.
The synthesis of 5α-cholestane-4,7-dione has been achieved through a solvent-free reaction on a solid support. researchgate.net Specifically, 4β,7α-dihydroxycholesterol was converted to a mixture of keto-steroids, including 5α-cholestane-4,7-dione, using p-toluenesulfonic acid and silica (B1680970). researchgate.net This method represents a greener approach to the synthesis of oxo-functionalized steroids. researchgate.net
Table 2: Products from the Reaction of 4β,7α-dihydroxycholesterol on Silica
| Product | Yield |
|---|---|
| cholest-5-en-7-one | 8% |
| cholesta-3,5-dien-7-one | 13% |
| cholesta-4,6-dien-3-one | 17% |
This table shows the distribution of products from the reaction of 4β,7α-dihydroxycholesterol on a solid support, as reported in the literature. researchgate.net
Derivatization of 3-Keto Steroids via Ring Expansion Reactions
The manipulation of the steroidal A-ring through ring expansion reactions of 3-keto steroids represents a key strategy for generating structural diversity. The Baeyer-Villiger, Schmidt, and Beckmann reactions are classic examples of such transformations, leading to the formation of lactones and lactams, respectively. cdnsciencepub.com
A detailed investigation using 13C NMR spectroscopy has been instrumental in re-evaluating the product distribution of these reactions. cdnsciencepub.com Contrary to some earlier reports that claimed the formation of a single product, it has been demonstrated that these ring expansion reactions often yield a mixture of isomeric products. cdnsciencepub.com For instance, the reaction of 5α-cholestan-3-one under various Beckmann rearrangement conditions was found to produce mixtures of the corresponding 3-aza-A-homo-lactam and 4-aza-A-homo-lactam. cdnsciencepub.com
Similarly, the Baeyer-Villiger oxidation of 3-keto steroids, which was previously thought to be highly regioselective, has been shown to produce both possible lactone isomers. cdnsciencepub.com The reaction of 5α-cholestane-3,6-dione and its derivatives has also been re-examined, highlighting the necessity of using advanced spectroscopic techniques like 13C NMR for accurate product analysis and purity assessment. cdnsciencepub.comcdnsciencepub.com These findings underscore the complexity of predicting migratory aptitudes in these systems and the importance of rigorous characterization of the resulting A-homo steroid analogues. cdnsciencepub.com
Table 1: Ring Expansion Reactions of 3-Keto Steroids
| Starting Material | Reaction Type | Products | Key Findings | Reference |
|---|---|---|---|---|
| 5α-cholestan-3-one | Beckmann | 3-aza-A-homo-5α-cholestan-4-one and 4-aza-A-homo-5α-cholestan-3-one | Gives a mixture of lactam isomers. cdnsciencepub.com | cdnsciencepub.com |
| 5α-cholestan-3-one | Baeyer-Villiger | 3-oxa-A-homo-5α-cholestan-4-one and 4-oxa-A-homo-5α-cholestan-3-one | Produces a mixture of lactone isomers. cdnsciencepub.com | cdnsciencepub.com |
Synthesis of Aza-B-homocholestane Derivatives with Dione (B5365651) Functionality
The synthesis of aza-B-homocholestane derivatives, particularly those incorporating a dione functionality, has been explored for their potential biological activities. csuohio.edunih.govnih.gov These syntheses often begin with marine steroidal oximes as precursors. csuohio.edunih.govnih.gov
One approach involves utilizing analogues of (6E)-hydroximinocholest-4-en-3-one. nih.gov Through a series of reactions, the B-ring of the steroid is expanded to include a nitrogen atom, resulting in the aza-B-homo cholestane skeleton. csuohio.edunih.govnih.gov Modifications at the 3-position of the steroidal nucleus, such as the introduction of hydroxyl, hydroximino, or thiosemicarbazone groups, have been shown to influence the biological properties of these compounds. csuohio.edunih.gov
For instance, certain aza-B-homocholestane derivatives with these substitutions have demonstrated significant cytotoxicity against various cancer cell lines, acting through an apoptosis-inducing mechanism. csuohio.edunih.govnih.gov The structure-activity relationship studies of these compounds are valuable for the rational design of new chemotherapeutic agents. csuohio.edunih.gov
Table 2: Synthesized Aza-B-homocholestane Derivatives and Their Activity
| Compound Type | Precursor | Key Structural Features | Biological Activity Noted | Reference |
|---|---|---|---|---|
| Aza-B-homocholestane derivatives | Marine steroidal oximes | Varied substituents at the 3-position (e.g., hydroxyl, hydroximino) | Cytotoxicity against cancer cell lines. csuohio.edunih.govnih.gov | csuohio.edunih.govnih.gov |
Synthesis of Fluorinated Cholestane Derivatives
The introduction of fluorine into the cholestane framework is a well-established strategy to modulate the biological properties of steroids. researchgate.net A variety of methods have been developed for the late-stage fluorination of the cholestane skeleton. researchgate.net
Common monofluorination techniques include:
Halofluorination of alkenes
Hydrofluorination of epoxides
Fluorodeoxygenation of alcohols or their sulfonic acid esters
Electrophilic fluorination using reagents like elemental fluorine or hypofluorites researchgate.net
More recently, selective C-H functionalization methods are being explored as a direct route to synthesize fluorinated analogues, which are crucial for studying structure-activity relationships. researchgate.net Deoxyfluorination of primary alcohols in cholestane derivatives has been achieved, yielding the corresponding fluorinated products. rsc.org Furthermore, the synthesis of fluorinated steroidal esters, such as 3-β-(4-fluoro benzoyloxy)stigmast-5-en, has been accomplished through methods like Steglich esterification. researchgate.net The use of diethylaminosulfur trifluoride (DAST) has also been reported as an effective fluorinating agent in the synthesis of fluorinated nucleosides, a methodology that can be applied to the steroid field. tandfonline.com
Table 3: Methods for the Synthesis of Fluorinated Cholestane Derivatives
| Method | Reagent(s) | Type of Fluorination | Reference |
|---|---|---|---|
| Halofluorination | Halogen and fluoride (B91410) source | Electrophilic addition | researchgate.net |
| Hydrofluorination of epoxides | HF or its equivalent | Nucleophilic ring-opening | researchgate.net |
| Fluorodeoxygenation | DAST, Deoxo-Fluor® | Nucleophilic substitution | researchgate.nettandfonline.com |
| Electrophilic fluorination | F₂, N-fluoro reagents | Electrophilic substitution | researchgate.net |
Deuteration for Labeled Cholestane Analogues in Research
Deuterium-labeled cholestane analogues are indispensable tools in various research areas, particularly in mass spectrometry and NMR spectroscopy for mechanistic and kinetic studies of chemical and biochemical reactions. nih.govarkat-usa.orgcapes.gov.br The availability of authentic deuterated standards is crucial for the accurate identification and quantification of oxysterols and other sterol metabolites. nih.govcapes.gov.br
Several strategies exist for the site-specific incorporation of deuterium (B1214612) into the cholestane skeleton. arkat-usa.org One common method involves the base-catalyzed hydrogen-deuterium exchange at positions adjacent to a carbonyl group. For example, treating 3,6-cholestandione with NaOD in D₂O leads to the incorporation of deuterium at the C-2, C-4, C-5, and C-7 positions. scielo.br Another approach is the reduction of a ketone with a deuterated reducing agent, such as sodium borodeuteride. researchgate.net For instance, the reduction of a 3-oxo adduct of 7-dehydrocholesterol (B119134) with [³H]sodium borohydride (B1222165) has been used to prepare radiolabeled sterols. nih.gov
Furthermore, deuterated building blocks like CD₃I can be used for the reductive alkylation of enones to introduce a deuterated methyl group. arkat-usa.org The synthesis of hepta- and hexa-deuterated analogues of cholesterol derivatives has been described, providing valuable internal standards for quantitative analysis. nih.govcapes.gov.br These labeled compounds are essential for isotope dilution mass spectrometry, a highly sensitive and accurate analytical technique. nih.govcapes.gov.br
Table 4: Deuteration Methods for Cholestane Analogues
| Method | Reagent(s) | Position(s) Labeled | Application | Reference |
|---|---|---|---|---|
| H-D Exchange | NaOD/D₂O | C-2, C-4, C-5, C-7 (from 3,6-dione) | Internal standards for petroleum analysis. scielo.br | scielo.br |
| Reduction of Ketone | Sodium borodeuteride | C-3 (from 3-ketone) | Biosynthetic precursors for marine steroids. researchgate.net | researchgate.net |
| Reductive Alkylation | Lithium/liquid ammonia, CD₃I | C-19 | Mechanistic studies. arkat-usa.org | arkat-usa.org |
Biotransformation and Microbial Synthesis of Cholestane Derivatives
Enzymatic Transformation Pathways of Cholesterol Precursors
The initial steps in the microbial degradation of cholesterol involve a series of enzymatic modifications of the sterol nucleus. These reactions are catalyzed by a diverse set of enzymes that introduce functional groups, such as hydroxyl and ketone moieties, paving the way for further degradation or transformation.
Microbial Conversion to Cholest-4-ene-3,6-dione (B1194378)
The transformation of cholesterol into cholest-4-ene-3,6-dione is a known microbial process. For instance, specific strains of Burkholderia cepacia are capable of oxidizing cholesterol at specific positions on the A and B rings of the sterol nucleus without degrading the C-17 side chain, leading to the formation of cholest-4-ene-3,6-dione (CEDO), a product with significant medical value. ijarbs.com While chemical synthesis methods exist, which can achieve yields of up to 86%, microbial conversion presents a valuable alternative. ijarbs.com
The biotransformation often proceeds through intermediate steps. Pseudomonas sp. strain ST-200, for example, can convert cholesterol into major products like 6β-hydroxycholest-4-en-3-one and cholest-4-ene-3,6-dione. nih.gov The productivity of these different conversion products can be influenced by the choice of organic solvents used in a two-phase fermentation system. tandfonline.com This suggests that the enzymatic pathway involves sequential oxidation reactions, first at the C-3 position to form cholest-4-en-3-one, followed by hydroxylation at the C-6 position, and finally oxidation of the hydroxyl group to a ketone.
Numerous microorganisms, including Enterobacter, Arthrobacter, Mycobacterium, and Gordonia, are known to transform cholesterol into cholest-4-en-3-one, a key intermediate in these pathways. ijarbs.com
Cytochrome P450 Enzymes in Sterol Hydroxylation and Degradation
Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that play a pivotal role in the metabolism of a wide array of compounds, including steroids. In bacteria, these enzymes are essential for initiating the degradation of the sterol side-chain and for hydroxylating the steroid nucleus at various positions. researchgate.netmdpi.com
Bacterial CYPs are known to catalyze hydroxylations at multiple positions on the steroid skeleton, including C2, C6, C7, C9, C11, C15, C16, and C17. researchgate.net This functionalization is critical as it can significantly alter the biological activity of the steroid molecule. researchgate.net For example, the introduction of an 11α-hydroxyl group is a key step in the synthesis of corticosteroids. csic.es
In the context of cholesterol degradation, CYPs from the CYP125 and CYP142 families are instrumental in initiating the metabolism of cholesterol and phytosterols. researchgate.net Specifically, CYP125 has been identified as catalyzing the initial C26-hydroxylation of the cholesterol side chain in Rhodococcus jostii RHA1, a crucial first step in its degradation. nih.govresearchgate.net This hydroxylation is followed by further oxidation to a carboxylic acid. nih.govresearchgate.net The genome of Rhodococcus jostii RHA1, a bacterium known for its broad degradative capabilities, contains 29 predicted P450-encoding genes, several of which are implicated in sterol catabolism. nih.gov
The diversity and substrate specificity of microbial CYPs make them powerful tools for generating a wide range of hydroxylated steroid intermediates, which can serve as precursors for the synthesis of valuable pharmaceuticals. mdpi.com
Cholesterol Oxidase Activity in Cholestane (B1235564) Derivative Formation
Cholesterol oxidase (COX) is a key flavoenzyme (EC 1.1.3.6) that catalyzes the initial step in the microbial degradation of cholesterol. bibliomed.orgscirp.org This enzyme is responsible for the oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the simultaneous isomerization of the double bond from the Δ5 position to the Δ4 position, yielding cholest-4-en-3-one. scirp.org This reaction is often the gateway for further microbial transformations of the steroid nucleus and side chain. scirp.org
COX is produced by a variety of bacteria, including both non-pathogenic species that utilize cholesterol as a carbon source and pathogenic species where the enzyme plays a role in host-pathogen interactions. bibliomed.orgscirp.org The enzyme from Pimelobacter simplex has been a subject of rational engineering to improve its catalytic activity towards various cholestane substrates. researchgate.net
The action of cholesterol oxidase is not limited to cholesterol itself. For instance, cholesterol oxidase from Streptomyces sp. can convert other 3β-hydroxy-5-ene sterols to their corresponding 3-oxo-4-ene structures. researchgate.net This broad substrate specificity allows for the generation of a variety of cholestane derivatives that can then be acted upon by other enzymes in the microbial metabolic pathways.
Microbial Systems for Cholestane Ring and Side-Chain Modification
Microorganisms have evolved sophisticated systems for the complete degradation of the complex cholestane structure, involving both the modification and cleavage of the tetracyclic ring system and the aliphatic side chain.
Side-Chain Degradation in Actinomycetes and other Bacteria
The degradation of the aliphatic side chain of cholesterol is a critical process in many bacteria, particularly in Actinomycetes like Mycobacterium and Rhodococcus. This process is analogous to the β-oxidation of fatty acids and results in the stepwise removal of carbon units from the side chain, typically as acetyl-CoA and propionyl-CoA. pnas.orgasm.org
The degradation is initiated by the hydroxylation of the terminal carbon of the side chain (C26 or C27), a reaction often catalyzed by cytochrome P450 enzymes such as CYP125. nih.govresearchgate.net Following this initial oxidation, the side chain is further oxidized to a carboxylic acid and then activated by ligation to coenzyme A (CoA). researchgate.net The subsequent degradation proceeds through rounds of β-oxidation. For cholesterol, this involves three rounds of β-oxidation to completely remove the side chain. asm.org
Studies on Rhodococcus jostii RHA1 have shown that the disruption of the cyp125 gene prevents the degradation of the cholesterol side chain, confirming its essential role in initiating this process. nih.gov In Mycobacterium tuberculosis, acyl-CoA dehydrogenases, such as FadE28-FadE29 and FadE34, have been identified to have distinct specificities for different lengths of the steroid side chain during its degradation. asm.org
Ring Cleavage and Aromatization in Bacterial Cholesterol Catabolism
The degradation of the steroid ring system is a complex process that typically begins after or concurrently with the initial modifications of the side chain. A common strategy in aerobic bacterial cholesterol catabolism involves the opening of the B-ring with a concomitant aromatization of the A-ring. pnas.orgplos.org
This process leads to the formation of a key phenolic intermediate, 3,4-dihydroxy-9,10-seco-androst-1,3,5(10)-triene-9,17-dione (DHSA). plos.orgresearchgate.net The formation of DHSA is catalyzed by a series of enzymes, including 3-ketosteroid Δ¹-dehydrogenase and 3-ketosteroid 9α-hydroxylase. pnas.orgresearchgate.net The DHSA molecule is then a substrate for further degradation, which involves the meta-cleavage of the now aromatic A-ring by extradiol dioxygenases, such as HsaC. plos.org This cleavage is a critical step in the complete breakdown of the steroid nucleus. plos.org
In some bacteria, an alternative, oxygenase-independent pathway for ring cleavage has been identified. For example, in Sterolibacterium denitrificans, the degradation can proceed via a hydrolytic mechanism that starts with the cleavage of the A-ring, even under oxic conditions. plos.org This highlights the metabolic diversity that exists in the microbial world for the catabolism of complex molecules like cholesterol.
Production of Value-Added Steroid Intermediates via Biotransformation
The biotransformation of sterols is a cornerstone of the pharmaceutical industry, providing essential precursors for a wide array of therapeutic steroids. ontosight.ai Microorganisms, particularly bacteria and fungi, are employed as biocatalysts to convert abundant natural sterols, like cholesterol and phytosterols, into valuable intermediates. ontosight.aifu-berlin.de These processes are prized for their high regio- and stereoselectivity. nih.gov The primary goal is often the cleavage of the sterol side chain to produce C19 and C22 intermediates, such as androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), which serve as foundational synthons for manufacturing corticosteroids, sex hormones, and oral contraceptives. ontosight.airesearchgate.net
While direct microbial production of Cholestane-3,7-dione is not prominently reported, related biotransformations highlight the enzymatic machinery available in microbes to oxidize the cholestane nucleus at various positions, including C-3 and C-7. For instance, the human gut microbiota can convert primary bile acids into numerous secondary metabolites through reactions like the oxidation and epimerization of hydroxyl groups at the C-3 and C-7 positions. bibliomed.org This indicates the presence of microbial enzymes capable of acting on these specific sites.
A notable example of complex sterol modification is the biotransformation of the sapogenin neoruscogenin (B191974) by the endophytic fungus Alternaria eureka. This fungus can introduce multiple functional groups and even cleave the spiroketal system to yield cholestane-type metabolites. core.ac.uk One of the identified products, cholesta-5,25(27)-diene-1β,3β,7β,14α,26-pentaol-16,22-dione, demonstrates that fungal enzymes can hydroxylate the C-7 position and oxidize other parts of the molecule. core.ac.uk
The following table summarizes key biotransformation products from cholesterol and other sterols, illustrating the diversity of microbial steroid modifications.
| Original Substrate | Microorganism / Enzyme System | Major Biotransformation Product(s) | Reference |
| Cholesterol | Pseudomonas sp. ST-200 | Cholest-4-en-3-one, Cholest-4-ene-3,6-dione | google.com |
| Cholesterol | Nocardia sp. | 1,4-Androstadiene-3,17-dione (ADD) | researchgate.net |
| Neoruscogenin | Alternaria eureka | Cholesta-5,25(27)-diene-1β,3β,7β,14α,26-pentaol-16,22-dione | core.ac.uk |
| Cholesterol | Human Gut Microbiota | Coprostanol, Secondary Bile Acids | bibliomed.org |
| 7-Ketocholesterol (B24107) | Cholesterol Oxidase | 4-Cholesten-3,7-dione | wikipedia.org |
This table is interactive. You can sort and filter the data.
These examples underscore the capability of microorganisms to produce a variety of oxidized steroid intermediates. Although a direct pathway to this compound is not specified, the enzymatic potential to create precursors like 7-hydroxy or 7-oxo cholestane derivatives exists. These could then potentially be converted to the target dione (B5365651), either by the same organism or through a subsequent chemical or biological step.
Investigation of Novel Biocatalysts for Sterol Transformation
The search for new and more efficient biocatalysts is a continuous effort in steroid biotechnology. nih.gov The goal is to discover microorganisms and enzymes that can perform desired transformations with higher yields, greater selectivity, and under industrially viable conditions. Research often focuses on isolating novel microbes from environments rich in sterols, which may harbor organisms with specialized steroid-degrading or modifying pathways. google.com
Fungi, such as those from the genus Alternaria, are a subject of significant interest. Alternaria eureka has demonstrated the ability to perform a range of reactions on steroid skeletons, including oxygenation, oxidation, and epoxidation, leading to novel and complex metabolites. core.ac.uk The enzymes responsible for these transformations, primarily cytochrome P450 monooxygenases and various dehydrogenases, are key targets for investigation. researchgate.net
Enzymes like cholesterol oxidase are crucial biocatalysts that initiate the degradation of cholesterol by oxidizing the 3β-hydroxyl group and isomerizing the double bond. bibliomed.orgwikipedia.org Different cholesterol oxidases can have varying efficiencies and product profiles. For example, cholesterol oxidase from Pseudomonas sp. has been used to produce cholest-4-ene-3,6-dione from cholesterol. google.com The immobilization of these enzymes on supports like magnetic nanoparticles is an area of active research to enhance their stability and reusability for industrial applications, including the production of precursors like 4-cholesten-3,7-dione from 7-ketocholesterol. wikipedia.org
The following table details some of the enzymes and microorganisms investigated for their novel steroid transformation capabilities.
| Biocatalyst (Organism/Enzyme) | Type of Transformation(s) | Substrate(s) | Product(s) / Intermediate(s) | Reference |
| Alternaria eureka | Oxygenation, Oxidation, Epoxidation | Neoruscogenin | Cholestane-type poly-hydroxylated diones | core.ac.uk |
| Cholesterol Oxidase | Oxidation, Isomerization | Cholesterol, 7-Ketocholesterol | 4-Cholesten-3-one, 4-Cholesten-3,7-dione | wikipedia.org |
| Nocardia sp. | Side-chain cleavage | Cholesterol | 1,4-Androstadiene-3,17-dione (ADD) | researchgate.net |
| 5β-cholestane-3α,7α-diol 12α-hydroxylase (CYP8B1) | Hydroxylation | 5β-cholestane-3α,7α-diol | 5β-cholestane-3α,7α,12α-triol | wikipedia.org |
This table is interactive. You can sort and filter the data.
The development of new biocatalysts through genetic and metabolic engineering is also a promising frontier. By understanding the genes and regulatory networks involved in steroid metabolism, scientists can engineer "microbial cell factories" to produce specific, high-value steroid intermediates more efficiently. ontosight.ai This approach could potentially be used to design a microbial strain capable of producing this compound directly from a simple sterol precursor.
Advanced Analytical Techniques for Characterization and Elucidation in Cholestane 3,7 Dione Research
Spectroscopic Methods for Structural Assignment and Purity Assessment
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and connectivity of atoms within cholestane-3,7-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of this compound. It provides critical data on the chemical environment of individual protons and carbon atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in the analysis of 3-oxosteroids like this compound. researchgate.net In ¹H NMR, the chemical shifts and coupling patterns of protons, particularly those adjacent to the ketone groups at C-3 and C-7, are diagnostic. For instance, the protons alpha to the carbonyl groups typically resonate in a characteristic downfield region.
¹³C NMR spectroscopy is equally vital, with the carbonyl carbons at C-3 and C-7 exhibiting distinct chemical shifts in the downfield region, typically around 208-214 ppm. mdpi.com The chemical shifts of other carbons in the steroid nucleus, such as the angular methyl groups (C-18 and C-19), provide further structural confirmation. mdpi.com The complete assignment of all proton and carbon signals is often achieved through two-dimensional NMR experiments like COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations. mdpi.com
Table 1: Representative NMR Data for Cholestane (B1235564) Dione (B5365651) Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Key Correlations |
| ¹H NMR | ||
| Protons α to C=O | 2.1 - 2.6 | Correlate with carbonyl carbons in HMBC spectra. |
| Angular Methyls (H-18, H-19) | 0.6 - 1.2 mdpi.com | Provide information on the steroid backbone. |
| ¹³C NMR | ||
| Carbonyl Carbons (C-3, C-7) | 208 - 214 mdpi.com | Confirms the presence and location of ketone groups. |
| Angular Methyl Carbons (C-18, C-19) | 12 - 23 researchgate.netmdpi.com | Sensitive to the stereochemistry of the A/B ring junction. |
This table is a generalized representation based on data for related cholestane diones.
NMR spectroscopy is a powerful tool for determining the stereochemistry of 3-oxosteroids, particularly the configuration at the C-5 position, which defines the A/B ring junction as either cis (5β) or trans (5α). researchgate.net The chemical shifts of specific carbon atoms, notably C-7, C-9, and the C-19 methyl group, are highly sensitive to this stereochemical arrangement. nih.gov In 5α-isomers, the C-19 methyl carbon signal appears at a significantly upfield position compared to the 5β-isomers due to γ-gauche interactions. researchgate.net Additionally, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between specific protons, providing definitive evidence for the relative stereochemistry of the molecule. researchgate.net
Applications of 1H NMR and 13C NMR
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. The molecular ion peak [M]⁺ in the mass spectrum confirms the compound's molecular formula, C₂₇H₄₄O₂. nih.gov
The fragmentation of the cholestane skeleton under electron ionization (EI) is well-characterized. Prominent fragment ions arise from cleavages in the steroid rings. For instance, cleavage of ring D often produces a characteristic fragment ion. researchgate.net The mass spectra of 7-ketosteroids are distinguished by the absence of certain peaks that are characteristic of other positional isomers, aiding in the correct assignment of the carbonyl group at C-7. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. researchgate.net
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Value/Information | Source |
| Molecular Formula | C₂₇H₄₄O₂ | nih.gov |
| Molecular Weight | 400.6 g/mol | nih.govnih.gov |
| Molecular Ion Peak [M]⁺ | m/z 400 | |
| Characteristic Fragments | Absence of peaks at m/z 135 and 178 distinguishes it from 7-ketones. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration (ν) of the two ketone (C=O) groups. This peak typically appears in the region of 1700-1715 cm⁻¹. scielo.br The absence of a broad absorption band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| Ketone (C=O) | 1700 - 1715 scielo.br | Stretching (ν) |
| C-H (alkane) | 2850 - 2960 | Stretching (ν) |
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for the separation of this compound from reaction mixtures or natural extracts, as well as for its quantitative analysis.
Various forms of chromatography, including thin-layer chromatography (TLC), column chromatography, and high-performance liquid chromatography (HPLC), are utilized. researchgate.nettci-thaijo.org TLC is often used for rapid qualitative analysis and for monitoring the progress of a reaction. For purification, flash column chromatography over silica (B1680970) gel is a standard procedure. tci-thaijo.org
Reversed-phase HPLC, often coupled with detectors like UV or evaporative light-scattering detectors (ELSD), is a powerful technique for the separation and quantification of sterol derivatives. dss.go.thresearchgate.net Gas chromatography (GC), frequently coupled with mass spectrometry (GC-MS), is another widely used technique for the analysis of volatile or derivatized sterols. researchgate.netcerealsgrains.org The choice of chromatographic conditions, such as the stationary phase and mobile phase, is critical for achieving optimal separation of closely related steroid isomers. researchgate.netnih.gov For instance, silica gel impregnated with silver nitrate (B79036) can be used to separate sterols based on their degree of unsaturation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) in Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds, making it suitable for the analysis of steroidal compounds like this compound, often after a derivatization step. ucl.ac.uk In metabolite profiling, GC-MS allows for the detection and quantification of various metabolites produced during the transformation of cholesterol and related compounds by microorganisms or in biological systems. psu.ac.thmdpi.com
Research has shown that GC-MS can be effectively used to identify a wide range of phytocompounds and bioactive molecules in plant extracts, some of which are structurally related to cholestane derivatives. innovareacademics.inacademicjournals.orgijper.orgijper.org For instance, the analysis of methanolic extracts of certain plants has revealed the presence of various sterols and their derivatives. academicjournals.org The process typically involves an extraction step, followed by separation on a capillary column and detection by a mass spectrometer. mdpi.comijper.org The identification of compounds is achieved by comparing their mass spectra and retention times with those in spectral libraries like the National Institute of Standards and Technology (NIST) library. mdpi.com
In studies on cholesterol degradation by bacteria, GC-MS has been instrumental in identifying the resulting metabolites. psu.ac.th For example, after incubating bacteria with cholesterol, the supernatant can be extracted and analyzed by GC-MS to reveal the presence of various cholestane derivatives. psu.ac.th This provides insights into the metabolic pathways involved in cholesterol breakdown.
Table 1: Selected Cholestane Derivatives Identified by GC-MS in Various Studies
| Compound Name | Study Context | Reference |
| Cholestan-3-ol, 2-methylene-, (3β,5α)- | Phytochemical analysis of Zanthoxylum rhetsa fruits | innovareacademics.in |
| Cholestan-3-ol, 2-methylene-, (3β,5α)- | Phytochemical analysis of Cassia angustifolia | academicjournals.org |
| Cyclopropa researchgate.nethmdb.cacholestane, 3-ethoxy-3',6-dihydro-, (3.alpha.,5.alpha.,6.beta.) | Phytochemical analysis of Apium graveolens seeds | ijper.orgijper.org |
| Cholestane-3,5-diol, 5-acetate, (3 beta, 5 alpha) | Cholesterol degradation by Pseudomonas aeruginosa | psu.ac.th |
Liquid Chromatography-Mass Spectrometry (LC-MS) in Biological Matrix Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis power of mass spectrometry. kcasbio.com It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, such as many steroid derivatives, directly from complex biological matrices like serum, plasma, and tissue extracts. kcasbio.comacs.org
LC-MS, especially when coupled with tandem mass spectrometry (LC-MS/MS), provides high selectivity and sensitivity for quantifying small and large molecules. kcasbio.comresearchgate.net This technique has been successfully applied to identify and quantify cholesterol oxidation products and other related sterols in various samples. researchgate.netresearchgate.net The methodology often involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. ucl.ac.ukacs.org Different ionization techniques, like atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI), can be employed depending on the analyte's properties. ucl.ac.ukresearchgate.net
In the context of cholestane derivatives, LC-MS has been used for:
Metabolite Identification: Identifying novel cholesterol metabolites in biological samples, such as brain tissue. researchgate.net
Quantitative Analysis: Determining the concentration of specific oxysterols in food and biological fluids. researchgate.net
Biomarker Discovery: Profiling metabolic changes in diseases, which can involve alterations in steroid metabolism. acs.org
The use of multi-stage fragmentation (MSn) in LC-MS provides detailed structural information, aiding in the characterization of unknown metabolites. ucl.ac.ukresearchgate.net
Biophysical Characterization for Molecular Interaction Studies
Understanding the interaction of this compound with biological macromolecules is essential for elucidating its potential biological roles. Several biophysical techniques are employed for this purpose.
UV-Vis Absorption and Fluorescence Spectroscopy
UV-Vis absorption spectroscopy is used to study the binding interactions between a compound and a protein, such as human serum albumin (HSA). researchgate.netresearchgate.net Changes in the absorption spectrum of the protein or the ligand upon binding can provide information about complex formation. researchgate.net
Fluorescence spectroscopy is a highly sensitive technique for monitoring molecular interactions. researchgate.net Many proteins contain intrinsic fluorophores, like tryptophan, whose fluorescence can be quenched or enhanced upon binding of a ligand. By titrating a protein solution with a compound like a cholestane derivative and monitoring the changes in fluorescence intensity, one can determine binding parameters such as the binding constant (Ka) and the number of binding sites. researchgate.netresearchgate.net These techniques have been used to study the interaction of various steroidal compounds with HSA. researchgate.netresearchgate.net
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral molecules, particularly proteins and nucleic acids. creative-proteomics.comjascoinc.com It measures the differential absorption of left- and right-circularly polarized light. creative-proteomics.com When a small molecule like this compound binds to a protein, it can induce conformational changes in the protein's secondary or tertiary structure. researchgate.netresearchgate.net These changes can be monitored by observing alterations in the protein's CD spectrum in the far-UV (for secondary structure) and near-UV (for tertiary structure) regions. jascoinc.com
CD spectroscopy can also be used to determine the absolute configuration of chiral centers in molecules like sterols. nih.gov By using a lanthanide shift reagent, an induced CD spectrum can be obtained, which can help in assigning the stereochemistry of the molecule. nih.govresearchgate.net
Dynamic Light Scattering (DLS) in Solution Behavior
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles or molecules in a solution. horiba.comanton-paar.com It works by measuring the random fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. anton-paar.comotsukael.com
In the context of this compound research, DLS can be used to investigate the aggregation behavior of the compound in solution or its effect on the aggregation state of a target protein. researchgate.netresearchgate.net For example, DLS can confirm whether the binding of a steroidal compound to a protein like HSA causes any significant changes in the protein's hydrodynamic radius, providing insights into the stability and solution behavior of the complex. researchgate.net
X-ray Diffraction for Crystalline Structure Determination
The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The crystal structure of numerous cholestane derivatives and related steroids has been determined using this technique. researchgate.netresearchgate.netiosrjournals.org These studies provide detailed information about the conformation of the steroid rings (A, B, C, and D), which are typically found in chair, half-chair, or sofa conformations. researchgate.netresearchgate.net The analysis also reveals how the molecules are packed in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds. researchgate.net
Table 2: Crystallographic Data for Selected Cholestane-Related Compounds
| Compound | Crystal System | Space Group | Key Conformations | Reference |
| Cholest-4-ene-3,6-dione (B1194378) | Monoclinic | P21 | Ring A: Sofa; Rings B & C: Chair; Ring D: Half-chair | researchgate.net |
| Cholest-3,5-diene-7-one | Orthorhombic | P212121 | Ring A: Distorted half-chair; Ring B: Sofa; Ring C: Chair; Ring D: Distorted half-chair | researchgate.net |
| Cholest-3,5-diene-7-one-oxime | Monoclinic | P21 | Two independent molecules; varied ring conformations | researchgate.net |
This structural information is invaluable for understanding the structure-activity relationships of these compounds and for computational studies like molecular docking. researchgate.netresearchgate.net
Future Research Directions and Unexplored Avenues for Cholestane 3,7 Dione
Development of Novel and Green Synthetic Methodologies
The future synthesis of cholestane-3,7-dione and its derivatives is likely to move towards more efficient and environmentally benign methods. Current synthetic strategies often rely on multi-step reactions that may involve hazardous reagents. Future research should focus on pioneering novel synthetic pathways that prioritize sustainability.
One promising direction is the adoption of "green chemistry" principles. For instance, research into the preparation of diverse oxo-functionalized steroids using solvent-free solid supports could be adapted for this compound synthesis. mdpi.comnih.gov This approach minimizes the use of volatile and toxic organic solvents, reducing the environmental impact of the chemical process.
Furthermore, the development of one-pot reactions represents a significant area for advancement. A reported efficient, one-pot synthesis of aryl aminocholestanes from 5α-cholestane-3,7-dione using a chlorotriisopropoxytitanium (IV)-mediated reductive amination achieved yields of up to 98%. researchgate.netresearchgate.net Future work could explore similar catalytic systems for the direct and high-yield synthesis of this compound from more accessible precursors, thereby streamlining the production process.
Table 1: Potential Green Synthesis Approaches for this compound
| Methodology | Principle | Potential Advantage |
|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted on solid supports without the use of traditional organic solvents. | Reduced environmental pollution, lower cost, and simpler purification. mdpi.comnih.gov |
| Catalytic One-Pot Reactions | Multiple reaction steps are carried out in a single reactor using a catalyst. | Increased efficiency, reduced waste, and higher atom economy. researchgate.netresearchgate.net |
| Biocatalysis | Use of enzymes or whole microorganisms to perform specific chemical transformations. | High selectivity, mild reaction conditions, and reduced byproducts. ijarbs.com |
In-Depth Elucidation of Enzymatic Pathways in Sterol Transformation
Understanding the enzymatic pathways involved in the formation and metabolism of this compound is a critical area for future research. While the broader strokes of sterol transformation are known, the specific enzymes that catalyze the oxidation of the cholestane (B1235564) backbone at the C-3 and C-7 positions to yield the dione (B5365651) are not fully characterized.
Microbial transformation of sterols offers a valuable model for these investigations. The decomposition of cholesterol is known to proceed through intermediates like cholestenone, involving processes such as 3-hydroxy dehydrogenation and double bond isomerization. tandfonline.com The anoxic metabolism of cholesterol in bacteria like Sterolibacterium denitrificans involves a cholest-4-en-3-one-Δ1-dehydrogenase, highlighting the existence of specific enzymes for modifying the steroid core. nih.gov Future studies could employ similar microbial systems to identify the specific oxidoreductases or dehydrogenases responsible for generating this compound.
The role of cytochrome P450 (CYP) enzymes in sterol metabolism is another key avenue. acs.orgresearchgate.net These enzymes are crucial in the biosynthesis of bile acids, hydroxylating the sterol nucleus at various positions. wikipedia.org Investigating which specific CYP isozymes can act on cholestane or its precursors to introduce ketone functionalities at C-3 and C-7 will be essential.
Discovery of Undiscovered Metabolic Fates and Intermediates
The metabolic fate of this compound within biological systems is largely unexplored. Research on related oxysterols and sterol metabolites provides a roadmap for discovering its potential downstream products and metabolic intermediates.
Bile acid synthesis pathways are a primary focus, as cholestane derivatives are known intermediates. ontosight.aihmdb.ca this compound could potentially be a precursor or a metabolic byproduct in alternative bile acid synthesis routes. For instance, studies on the degradation of 7-ketocholesterol (B24107) by microorganisms have identified products such as chol-5-en-3,7-dione and androsta-4-ene-3,7,17-trione. bioscientifica.com This suggests that this compound might undergo further degradation, including side-chain cleavage, to produce other bioactive steroids.
Metabolomics approaches will be instrumental in this discovery process. Non-targeted analysis of biological samples could reveal previously unknown metabolites structurally related to this compound. A metabolomics study successfully identified 27-nor-5β-cholestane-3,7,12,24,25 pentol glucuronide as a potential biomarker in ovarian cancer, demonstrating the power of this technique to uncover novel sterol metabolites. nih.gov Applying similar strategies to systems exposed to this compound could map its metabolic network.
Identification of Novel Biological Functions and Molecular Targets
A significant and exciting future direction is the exploration of the biological activities of this compound and the identification of its molecular targets. The functions of many oxidized sterols are just beginning to be understood, and this compound represents a frontier in this field.
Research on structurally similar compounds offers tantalizing clues. For example, 5α-cholestan-3,6-dione, isolated from the octocoral Dendronephthya mucronate, has demonstrated anti-inflammatory properties by inhibiting nitric oxide production. mdpi.com Another related compound, 16β-hydroxy-5α-cholestane-3,6-dione from the red alga Jania rubens, exhibits cytotoxic activity against tumor cells. researchgate.netmdpi.com These findings suggest that this compound could be investigated for similar anti-inflammatory or anticancer effects.
Furthermore, the neuroprotective potential of oxysterols is an emerging area of interest. The major cholesterol metabolite cholestane-3β,5α,6β-triol has been shown to function as an endogenous neuroprotectant by acting as an antagonist of NMDA receptors. nih.govjneurosci.org It is plausible that this compound could interact with neuronal receptors or other molecular targets within the central nervous system. Future research should include screening for its activity in models of neurodegenerative diseases and neuroinflammation.
Table 2: Potential Biological Activities for Future Investigation Based on Related Compounds
| Related Compound | Observed Activity | Potential Research Area for this compound |
|---|---|---|
| 5α-Cholestan-3,6-dione | Anti-inflammatory mdpi.com | Investigation of effects on inflammatory pathways (e.g., NF-κB, COX-2). |
| 16β-Hydroxy-5α-cholestane-3,6-dione | Cytotoxicity against tumor cells researchgate.netmdpi.com | Screening for antiproliferative and pro-apoptotic activity in cancer cell lines. |
| Cholestane-3β,5α,6β-triol | Neuroprotection (NMDA receptor antagonist) nih.govjneurosci.org | Evaluation of neuroprotective effects in models of stroke, Alzheimer's, or Parkinson's disease. |
Advancements in High-Throughput Analytical Methodologies
To facilitate the exploration of this compound's metabolism and function, the development of advanced, high-throughput analytical methods is essential. Current techniques for analyzing oxidized sterols can be complex and time-consuming.
Future efforts should focus on optimizing liquid chromatography-mass spectrometry (LC-MS) protocols for the rapid and sensitive quantification of this compound in complex biological matrices like plasma, tissues, and cell extracts. The development of methods combining reversed-phase high-performance liquid chromatography (HPLC) with detectors like ultraviolet (UV) and evaporative light-scattering (ELSD) has proven effective for a range of oxidized cholesterol derivatives. dss.go.thresearchgate.net
To enhance sensitivity, derivatization strategies could be employed. For example, a highly sensitive method for analyzing 7-dehydrocholesterol (B119134) was developed using 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) as a derivatizing agent, which forms a stable adduct that can be readily detected by LC-MS. nih.gov Adapting such derivatization chemistry for the ketone groups of this compound could dramatically lower detection limits, enabling the study of this compound at low physiological concentrations. These high-throughput methods would be invaluable for large-scale screening, metabolomics studies, and pharmacokinetic analyses.
Rational Design of this compound Analogs for Specific Research Probes
The rational design and synthesis of this compound analogs will be a cornerstone of future research, providing essential tools to probe its biological functions. By systematically modifying the this compound scaffold, researchers can create specific probes for target identification, imaging, and mechanistic studies.
Building on established work with other cholestane derivatives, analogs can be created for various applications. For instance, the synthesis of aminocholestanes with recognizing pendants has been used to create molecular receptors. researchgate.netresearchgate.net this compound could serve as the starting framework for creating novel receptors or enzyme inhibitors.
Furthermore, the development of tagged analogs is a key priority. This could involve:
Fluorescent Probes: Attaching a fluorophore to the this compound structure would allow for visualization of its subcellular localization and interaction with cellular components via fluorescence microscopy.
Biotinylated Probes: Introducing a biotin (B1667282) tag would facilitate affinity purification of binding partners (e.g., receptors, enzymes), which is a crucial step in target identification.
Photoaffinity Probes: Incorporating a photoreactive group would enable the covalent cross-linking of the analog to its molecular target upon UV irradiation, allowing for irreversible labeling and subsequent identification.
The synthesis of cholesterol derivatives conjugated to peptides, polymers like PEG, or drugs has been widely reported for applications in drug delivery and imaging. mdpi.com A similar approach with this compound could lead to the development of targeted therapeutic agents or diagnostic tools, representing a truly unexplored and exciting avenue for future research.
Q & A
Q. What are the established synthetic routes for cholestane-3,7-dione, and how can reaction conditions be optimized?
this compound can be synthesized via oxidation of precursor sterols or enzymatic modification. Key steps include:
- Oxidation of 7-hydroxycholesterol derivatives using selective oxidizing agents (e.g., Jones reagent or pyridinium chlorochromate) to target the 3- and 7-keto groups .
- Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity, while temperature control (25–40°C) minimizes side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., RuO₂) enhance regioselectivity for dione formation.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Q. How is this compound involved in bile acid biosynthesis, and what enzymatic steps are critical?
this compound is a precursor in the 5β-cholestane pathway , where:
- Hydroxylation at C12 by cytochrome P450 enzymes (e.g., CYP8B1) directs bile acid synthesis .
- Substrate specificity : Rat liver microsomes show higher 24β-hydroxylation activity compared to human systems, influencing metabolite profiles .
Advanced Research Questions
Q. How should researchers design a study to investigate the enzyme kinetics of this compound modification by hepatic microsomes?
Q. How can contradictions in spectral data or bioactivity results for this compound derivatives be resolved?
- Data verification :
- Replicate experiments under identical conditions to confirm reproducibility .
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
- Alternative hypotheses :
Q. What strategies ensure accurate quantification of this compound in complex biological matrices?
- Sample preparation :
- Calibration : Use isotope-dilution MS with 5α-cholestane-3,3-d₂ as an internal standard to correct for ion suppression .
Methodological Best Practices
- Reproducibility : Document reaction conditions (solvent purity, catalyst lot numbers) and share raw spectral data as supplementary information .
- Literature review : Prioritize primary sources (e.g., J. Am. Chem. Soc., Chem. Sci.) over reviews to avoid misinterpretation .
- Ethical reporting : Disclose conflicts of interest and cite all referenced methodologies (e.g., IUBMB enzyme classifications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
